AKOS024836912 Dual-Target Activity Profile: Urea Transporter B (UT-B) Inhibition Versus EGFR Inhibition
AKOS024836912 demonstrates dual-target activity with an IC50 of 220 nM against rat urea transporter B (UT-B) in erythrocyte lysis assays [1]. This UT-B inhibitory activity is distinct from its computationally predicted role as an EGF-EGFR interaction inhibitor [2]. The dual pharmacological profile is not observed in canonical EGFR inhibitors such as Erlotinib or Afatinib, which lack UT-B activity [1][2].
| Evidence Dimension | Inhibition of urea transporter B (UT-B) |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | Canonical EGFR inhibitors (e.g., Erlotinib, Afatinib): No reported UT-B activity |
| Quantified Difference | 220 nM UT-B inhibition vs. no UT-B activity in clinical EGFR inhibitors |
| Conditions | Sprague-Dawley rat erythrocytes, 6 min incubation, spectrophotometric analysis based erythrocyte lysis assay |
Why This Matters
This dual-target profile enables AKOS024836912 to serve as a unique chemical probe for investigating the intersection of EGFR signaling and urea transport physiology, a combination not accessible with standard EGFR inhibitors.
- [1] BindingDB. BDBM50512247 (CHEMBL4545692). IC50: 220 nM; Assay: Inhibition of urea transporter B in Sprague-Dawley rat erythrocytes. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512247 (accessed 2026). View Source
- [2] Gudala S, et al. Identification and Pharmacological Analysis of High Efficacy Small Molecule Inhibitors of EGF-EGFR Interactions in Clinical Treatment of Non-Small Cell Lung Carcinoma: a Computational Approach. Asian Pac J Cancer Prev. 2016;17(12):5165-5170. View Source
